Apoptolidin

Description

Properties

IUPAC Name |

(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H96O21/c1-29-17-16-18-40(59)43(69-13)25-45(76-55(65)33(5)23-31(3)21-30(2)22-32(4)41(20-19-29)77-56-51(63)50(62)52(71-15)37(9)74-56)53(64)58(67)35(7)48(60)34(6)42(79-58)24-39(28-68-12)75-47-27-57(11,66)54(38(10)73-47)78-46-26-44(70-14)49(61)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41-,42-,43+,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,54+,56+,57+,58-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILMROCKORZEMQ-AIUMZUNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)C(C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)O)OC)[C@H]([C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)O)\C)\C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H96O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194874-06-1 | |

| Record name | Apoptolidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194874061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APOPTOLIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAO6WVQ23I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Apoptolidin A

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound A, a potent and selective apoptosis inducer.

Chemical Structure and Stereochemistry

This compound A is a complex macrolide natural product first isolated from the bacterium Nocardiopsis sp.[1][2]. Its structure is characterized by a 20-membered macrocyclic lactone core, which is highly unsaturated.[3][4] Attached to this core are two distinct carbohydrate moieties: a 6-deoxy-L-glucose unit at C9 and a disaccharide at C27.[3][5] The molecule possesses numerous stereogenic centers, making its total synthesis a significant challenge.[3][4]

The complete stereostructure of this compound A has been confirmed through a combination of extensive NMR spectroscopy, molecular modeling, and ultimately, total synthesis.[3]

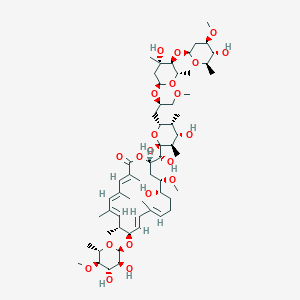

Caption: Chemical structure of this compound A.

Spectroscopic Data for Structural Elucidation

The structure of this compound A was primarily elucidated using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, including COSY, HMQC, HMBC, and NOESY, along with mass spectrometry.[6] The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the core structure of this compound A, as reported in the literature.

Table 1: ¹H NMR Spectroscopic Data for this compound A (in CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3-Me | 1.85 | s | |

| 4-H | 6.20 | d | 11.0 |

| 5-Me | 1.80 | s | |

| 6-H | 6.55 | d | 11.5 |

| 7-Me | 1.95 | s | |

| 8-H | 5.90 | d | 10.0 |

| 9-H | 3.80 | m | |

| 10-H | 5.40 | dd | 10.0, 2.0 |

| 11-H | 5.85 | dd | 15.0, 6.0 |

| 12-H | 6.30 | m | |

| 13-Me | 1.75 | s | |

| 14-H | 5.60 | d | 9.5 |

| 15-H | 2.50 | m | |

| 16-OH | |||

| 17-H | 4.10 | m | |

| 18-OMe | 3.35 | s | |

| 19-H | 3.95 | m | |

| 20-H | 4.50 | d | 3.5 |

| 21-H | 2.70 | m | |

| 22-H | 1.70 | m | |

| 23-H | 3.60 | m | |

| 24-Me | 1.15 | d | 7.0 |

| 25-H | 3.75 | m | |

| 26-Me | 1.20 | d | 6.5 |

| 27-H | 4.25 | m | |

| 28-H | 3.45 | m |

Note: This is a representative compilation based on published data. Actual values may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound A (in CD₃OD)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 168.5 | 15 | 45.2 |

| 2 | 120.1 | 16 | 70.1 |

| 3 | 145.3 | 17 | 78.9 |

| 4 | 125.4 | 18 | 82.1 |

| 5 | 138.2 | 19 | 75.4 |

| 6 | 130.5 | 20 | 72.3 |

| 7 | 135.8 | 21 | 48.6 |

| 8 | 128.9 | 22 | 35.1 |

| 9 | 78.2 | 23 | 76.8 |

| 10 | 132.6 | 24 | 18.2 |

| 11 | 133.4 | 25 | 74.5 |

| 12 | 129.8 | 26 | 17.9 |

| 13 | 140.1 | 27 | 79.8 |

| 14 | 126.7 | 28 | 68.4 |

Note: This is a representative compilation based on published data. Actual values may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Isolation and Purification of this compound A

This compound A is a secondary metabolite produced by the fermentation of Nocardiopsis sp. FU 40. The general procedure for its isolation and purification is as follows:

-

Fermentation: Nocardiopsis sp. is cultured in a suitable production medium at 30°C with shaking for approximately 6 days.

-

Extraction: The fermentation broth is centrifuged, and the supernatant is extracted with an organic solvent, typically ethyl acetate.

-

Initial Purification: The crude extract is concentrated and subjected to initial purification by flash chromatography on silica gel.

-

Final Purification: Fractions containing this compound A are further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.[1][6]

Caption: General workflow for the isolation and purification of this compound A.

Total Synthesis

The total synthesis of this compound A is a complex undertaking that has been achieved by several research groups. A common strategy involves a convergent approach where key fragments of the molecule are synthesized separately and then coupled together. Key reactions in the total synthesis include:

-

Yamaguchi Macrolactonization: To form the 20-membered macrolide ring.

-

Stille Coupling or Horner-Wadsworth-Emmons Reaction: To connect major fragments of the carbon skeleton.[4]

-

Glycosidation Reactions: To attach the carbohydrate units to the macrolide core.[3][5]

-

Diastereoselective Aldol Reactions: To establish the correct stereochemistry of the numerous chiral centers.[3]

The lability of this compound A, particularly under basic conditions, presents a significant challenge in the final deprotection steps.[4]

Mechanism of Action and Signaling Pathway

This compound A selectively induces apoptosis in transformed cells while having minimal effect on normal cells.[3] Its primary molecular target is the mitochondrial F₀F₁-ATP synthase (also known as complex V).[7]

By inhibiting F₀F₁-ATP synthase, this compound A disrupts the mitochondrial membrane potential and inhibits oxidative phosphorylation. This leads to a cascade of events culminating in programmed cell death. The apoptotic pathway induced by this compound A is dependent on the activation of caspase-9 and can be inhibited by the anti-apoptotic protein Bcl-2.[7][8]

Caption: Signaling pathway of this compound A-induced apoptosis.

Conclusion

This compound A remains a molecule of significant interest to the scientific community due to its complex and challenging chemical structure, as well as its potent and selective anticancer activity. The elucidation of its structure and mechanism of action has paved the way for the design and synthesis of analogues with potentially improved therapeutic properties. This guide provides a foundational understanding of the key chemical and biological aspects of this compound A for professionals in the fields of chemical synthesis and drug development.

References

- 1. Apoptolidins B and C: Isolation, Structure Determination, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new apoptosis inducer in transformed cells from Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of this compound: construction of enantiomerically pure fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of this compound: Part 1. Retrosynthetic Analysis and Construction of Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cornellpharmacology.org [cornellpharmacology.org]

- 6. ekwan.github.io [ekwan.github.io]

- 7. Total synthesis of this compound: completion of the synthesis and analogue synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of the Apoptolidins in Nocardiopsis sp. FU 40 - PMC [pmc.ncbi.nlm.nih.gov]

Apoptolidin's Mechanism of Action on Mitochondrial F1F0-ATPase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptolidin, a macrolide natural product, exhibits potent and selective cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis. Its molecular target has been identified as the mitochondrial F1F0-ATP synthase (also known as Complex V), a critical enzyme complex responsible for the majority of cellular ATP production. This technical guide provides a comprehensive overview of the mechanism of action of this compound on mitochondrial F1F0-ATPase, detailing its binding site, inhibitory effects, and the downstream signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this promising therapeutic lead.

Introduction

The F1F0-ATP synthase is a multi-subunit enzyme complex located in the inner mitochondrial membrane. It plays a central role in cellular energy metabolism by coupling the electrochemical potential of the proton gradient, generated by the electron transport chain, to the synthesis of ATP from ADP and inorganic phosphate. The enzyme is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is embedded in the inner mitochondrial membrane and functions as a proton channel.

This compound has emerged as a significant tool compound for studying mitochondrial bioenergetics and a potential therapeutic agent due to its selective inhibition of F1F0-ATPase.[1] This guide will delve into the specific molecular interactions and the functional consequences of this compound binding to this essential enzyme.

Mechanism of Action

Binding Site and Subunit Interaction

Initial hypotheses, based on structural similarities to other macrolide inhibitors like oligomycin, suggested that this compound might bind to the F0 domain of the ATP synthase.[1] However, subsequent research, including photoaffinity labeling and cryogenic electron microscopy (cryo-EM) studies, has definitively identified the F1 subcomplex as the primary target of this compound.[2][3]

Specifically, this compound binds to a hydrophobic pocket formed at the interface of the α and β subunits of the F1 domain.[3] Cryo-EM structures of this compound and its analogs bound to F1F0-ATPase have revealed that the macrolide core nestles within this pocket, making extensive contacts with residues from both the α and β subunits. This binding site is distinct from that of other well-known F1 inhibitors like aurovertin and efrapeptin.[3]

Inhibition of ATP Synthesis and Hydrolysis

This compound acts as a mixed inhibitor of the F1F0-ATPase, affecting both ATP synthesis and hydrolysis.[3] By binding to the F1 domain, this compound induces a conformational change that disrupts the rotational catalysis mechanism of the enzyme. This prevents the efficient conversion of the proton motive force into the mechanical rotation of the central stalk (γ, δ, and ε subunits), which is essential for ATP synthesis.

The inhibition of the ATPase activity (the reverse reaction of ATP synthesis) is also a key feature of this compound's mechanism. Under conditions of cellular stress or mitochondrial depolarization, the F1F0-ATPase can operate in reverse, hydrolyzing ATP to pump protons out of the matrix. By inhibiting this activity, this compound can exacerbate the energy crisis in cells that are already metabolically compromised, such as many cancer cells.

Quantitative Data

The inhibitory potency of this compound and its analogs against F1F0-ATPase has been quantified using various assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparing the efficacy of different compounds.

| Compound | Assay Type | Cell Line/Source | IC50 / Ki | Reference |

| This compound A | F0F1-ATPase Inhibition | Yeast Mitochondria | IC50 = 0.7 µM | [4] |

| This compound A | F0F1-ATPase Inhibition | Intact Yeast Mitochondria | Ki = 4-5 µM | [1] |

| This compound A | Antiproliferation | Ad12-3Y1 cells | GI50 = 6.5 nM | [4] |

| This compound B | Antiproliferation | H292 cells | IC50 = 7 nM | [5] |

| This compound C | Antiproliferation | H292 cells | IC50 = 24 nM | [5] |

| This compound D | Antiproliferation | H292 cells | IC50 = 110 nM | [5] |

| Ammocidin A | ATPase Activity | Purified S. cerevisiae ATP synthase | Low nanomolar inhibition | [3] |

Signaling Pathways

The inhibition of F1F0-ATPase by this compound triggers a cascade of downstream signaling events, culminating in the induction of apoptosis.

This compound-Induced Mitochondrial Apoptosis Pathway

The primary mechanism of this compound-induced cell death is through the intrinsic, or mitochondrial, pathway of apoptosis.[6]

Caption: this compound-induced mitochondrial apoptosis pathway.

The inhibition of F1F0-ATPase leads to a decrease in cellular ATP levels and dissipation of the mitochondrial membrane potential (ΔΨm).[3] This mitochondrial dysfunction triggers the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak, which in turn promote the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[7] In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome.[7] The apoptosome then recruits and activates pro-caspase-9, which subsequently activates effector caspases like caspase-3, leading to the execution of the apoptotic program.[6]

Experimental Protocols

F1F0-ATPase Activity Assay (Enzyme-Coupled Spectrophotometric Method)

This protocol measures the ATP hydrolysis activity of F1F0-ATPase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl2

-

Enzyme Coupling Mix: 2.5 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, ~5 units/mL pyruvate kinase (PK), ~7 units/mL lactate dehydrogenase (LDH)

-

Substrate: 100 mM ATP solution

-

Inhibitor: this compound stock solution (in DMSO)

-

Isolated mitochondria or purified F1F0-ATPase

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture by combining the Assay Buffer and the Enzyme Coupling Mix in a cuvette.

-

Add the mitochondrial preparation or purified enzyme to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 2-5 mM.

-

Record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

To determine the effect of this compound, pre-incubate the enzyme with the desired concentration of the inhibitor for 5-10 minutes before adding ATP.

-

Calculate the specific activity of the ATPase (µmol ATP hydrolyzed/min/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Target Identification using Photoaffinity Labeling and Western Blot

This workflow is used to covalently label the protein target of this compound within a complex biological sample.

Caption: Experimental workflow for target identification.

Procedure:

-

Probe Incubation: Incubate live cells or cell lysate with an this compound analog containing a photo-reactive group (e.g., a diazirine) and a clickable handle (e.g., an alkyne).

-

UV Cross-linking: Expose the sample to UV light (e.g., 365 nm) to activate the photo-reactive group, leading to covalent bond formation with the target protein.

-

Lysis: If starting with live cells, lyse the cells to release the proteins.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne handle on the this compound probe.

-

Protein Separation: Separate the proteins by SDS-PAGE.

-

Western Blot:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that recognizes the reporter tag (e.g., streptavidin-HRP or an anti-biotin antibody).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (if necessary).

-

Detect the labeled protein band using a chemiluminescent substrate.

-

-

Target Identification: The protein band that is specifically labeled in the presence of the photoaffinity probe can be excised and identified by mass spectrometry.

Cryogenic Electron Microscopy (Cryo-EM) of this compound-F1F0-ATPase Complex

This protocol outlines the general workflow for determining the structure of the this compound-F1F0-ATPase complex.

Caption: Workflow for cryo-EM structure determination.

Procedure:

-

Sample Preparation: Purify the mitochondrial F1F0-ATPase complex and incubate it with a saturating concentration of this compound.

-

Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid, blot away excess liquid to create a thin film, and rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.

-

Data Collection: Transfer the frozen grid to a transmission electron microscope equipped with a direct electron detector. Collect a large dataset of movie frames of the particles at various orientations.

-

Image Processing:

-

Movie Alignment: Correct for beam-induced motion by aligning the frames of each movie.

-

CTF Estimation: Determine and correct for the contrast transfer function of the microscope for each micrograph.

-

Particle Picking: Automatically select individual particle images from the micrographs.

-

2D Classification: Classify the particle images into different 2D class averages to remove junk particles and assess sample homogeneity.

-

3D Reconstruction and Refinement: Generate an initial 3D model and iteratively refine it to high resolution using the 2D particle images.

-

-

Model Building and Validation: Build an atomic model into the final 3D density map and validate its quality.

Conclusion

This compound represents a powerful chemical tool for probing the function of mitochondrial F1F0-ATPase and holds promise as a lead compound for the development of novel anticancer therapeutics. Its well-defined mechanism of action, involving the specific inhibition of the F1 domain of ATP synthase and the subsequent induction of the mitochondrial pathway of apoptosis, provides a solid foundation for further preclinical and clinical investigation. The detailed protocols and data presented in this guide are intended to support and accelerate research efforts in this exciting area of drug discovery.

References

- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Robust Single-Particle Cryo-Electron Microscopy (cryo-EM) Processing Workflow with cryoSPARC, RELION, and Scipion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis Software and Computing Resources - High Resolution Macromolecular Cryo-Electron Microscopy [cryoem.med.ubc.ca]

- 5. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 6. cryoem.iitm.ac.in [cryoem.iitm.ac.in]

- 7. youtube.com [youtube.com]

The Apoptolidin-Induced Apoptosis Pathway in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptolidin, a macrolide natural product, has demonstrated selective cytotoxicity against a variety of cancer cell lines, positioning it as a promising candidate for novel anticancer therapies. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis. The primary mode of action is the inhibition of the mitochondrial F0F1-ATP synthase, a critical component of cellular energy production. This inhibition triggers a cascade of events characteristic of the intrinsic apoptotic pathway, including mitochondrial dysfunction, activation of caspase proteases, and ultimately, programmed cell death. This document consolidates quantitative data on this compound's efficacy, details key experimental protocols for its study, and provides visual representations of the signaling pathways involved.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. Consequently, therapeutic agents that can selectively induce apoptosis in cancer cells are of significant interest in oncology research and drug development.[1][2] this compound is one such agent that has garnered attention for its potent and selective pro-apoptotic activity in transformed cells.[1]

This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar compounds. It aims to provide a detailed understanding of its mechanism of action, offer practical guidance for experimental investigation, and present a consolidated view of its effects on cancer cells.

Mechanism of Action: Inhibition of F0F1-ATP Synthase

The primary molecular target of this compound is the mitochondrial F0F1-ATP synthase (also known as Complex V), a multi-subunit enzyme responsible for the majority of cellular ATP synthesis through oxidative phosphorylation.[3][4] this compound binds to the F1 subcomplex of the ATP synthase, inhibiting its enzymatic activity.[3] This inhibition has profound consequences for cellular bioenergetics and viability.

The disruption of ATP synthesis leads to a significant decrease in intracellular ATP levels, a critical event that contributes to the initiation of the apoptotic cascade.[5] This energy crisis is a key upstream signal in the this compound-induced death pathway.

The Intrinsic Apoptotic Pathway

Inhibition of F0F1-ATP synthase by this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by intracellular stress signals and converges on the mitochondria.

Mitochondrial Outer Membrane Permeabilization (MOMP)

A pivotal event in the intrinsic pathway is the permeabilization of the outer mitochondrial membrane (MOMP).[6][7] This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[8][9]

Upon this compound-induced stress, the balance shifts in favor of the pro-apoptotic members. Bax and Bak, upon activation, oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.[10][11] This disrupts the integrity of the mitochondria and allows for the release of pro-apoptotic factors from the intermembrane space into the cytosol.

Cytochrome c Release and Apoptosome Formation

One of the key molecules released during MOMP is cytochrome c.[12][13] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization to form a large protein complex known as the apoptosome.

Caspase Activation Cascade

The apoptosome serves as an activation platform for pro-caspase-9, an initiator caspase.[1] Once activated, caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP).[4][14]

Quantitative Data

The cytotoxic and growth-inhibitory effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are key metrics for assessing its potency.

| Cell Line | Cancer Type | Compound | GI50/IC50 (nM) | Reference |

| H292 | Lung Carcinoma | This compound A | 32 | [1] |

| H292 | Lung Carcinoma | This compound B | 7 | [1] |

| H292 | Lung Carcinoma | This compound C | 24 | [1] |

| H292 | Lung Carcinoma | This compound D | 110 | [1] |

| RKO | Colorectal Carcinoma | This compound A | ~1000 | [1] |

| HCT116 | Colorectal Carcinoma | This compound A | ~4000 | [1] |

| SW480 | Colorectal Carcinoma | This compound A | ~3000 | [1] |

| MV-4-11 | Acute Myeloid Leukemia | This compound A | ~10 | [5] |

| K562 | Chronic Myelogenous Leukemia | This compound A | ~100 | [5] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in this compound-induced apoptosis, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-induced apoptotic pathway.

Cell Viability and Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the time of harvest.

-

Treat cells with various concentrations of this compound (and a vehicle control) for the desired time points (e.g., 24, 48 hours).

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

-

Cancer cell lines

-

This compound

-

JC-1 dye

-

PBS

-

Flow cytometer or fluorescence microscope

Protocol:

-

Seed and treat cells with this compound as described in section 6.1.

-

Harvest the cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of pre-warmed cell culture medium containing JC-1 dye (final concentration typically 1-10 µg/mL).

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with 1X Assay Buffer (provided with most kits) or PBS.

-

Resuspend the final cell pellet in an appropriate volume of Assay Buffer or PBS.

-

Analyze immediately by flow cytometry or visualize under a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Western Blot Analysis for Caspase and PARP Cleavage

This technique is used to detect the cleavage of caspases and their substrate PARP, which are hallmarks of apoptosis.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse cell pellets in ice-cold lysis buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspases and PARP indicates apoptosis.

Cytochrome c Release Assay

This assay involves the fractionation of cells into cytosolic and mitochondrial components to assess the translocation of cytochrome c.

Materials:

-

Cell pellets

-

Mitochondria/Cytosol Fractionation Kit (or buffers for digitonin-based permeabilization)

-

Primary antibody against Cytochrome c

-

Primary antibodies for cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) markers

-

Western blot reagents as listed in section 6.3.

Protocol:

-

Harvest and wash cells as previously described.

-

Perform subcellular fractionation according to the manufacturer's protocol of the chosen kit. This typically involves sequential centrifugation steps to separate the cytosolic fraction from the mitochondrial pellet.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Perform Western blot analysis on both fractions as described in section 6.3.

-

Probe the blots with antibodies against cytochrome c, a cytosolic marker, and a mitochondrial marker.

-

An increase in the cytochrome c signal in the cytosolic fraction of this compound-treated cells, along with its decrease in the mitochondrial fraction, indicates cytochrome c release. The purity of the fractions should be confirmed by the presence of the respective markers.

ATP Quantification Assay

This assay measures the intracellular ATP levels, which are expected to decrease upon treatment with an F0F1-ATP synthase inhibitor.

Materials:

-

Cancer cell lines

-

This compound

-

ATP Bioluminescence Assay Kit (containing luciferase and its substrate D-luciferin)

-

Luminometer

Protocol:

-

Seed cells in a white, clear-bottom 96-well plate.

-

Treat cells with this compound for various time points.

-

At each time point, lyse the cells according to the kit manufacturer's instructions. This is often a one-step process where the lysis reagent is added directly to the wells.

-

Add the luciferase/luciferin reagent to each well.

-

Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

-

Normalize the ATP levels to the number of cells or total protein content. A time- and dose-dependent decrease in ATP levels is expected.

Conclusion

This compound represents a compelling class of natural products with selective anti-cancer activity. Its well-defined mechanism of action, centered on the inhibition of mitochondrial F0F1-ATP synthase, provides a clear rationale for its pro-apoptotic effects. The subsequent activation of the intrinsic apoptotic pathway, involving mitochondrial depolarization, cytochrome c release, and caspase activation, offers multiple avenues for experimental investigation and biomarker development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop novel strategies for targeting cancer cell metabolism. Further research into the NCI-60 panel and the specific roles of other Bcl-2 family members will continue to refine our understanding of this promising anti-cancer agent.

References

- 1. Antimetastatic Activity of this compound A by Upregulation of N-Myc Downstream-Regulated Gene 1 Expression in Human Colorectal Cancer Cells | MDPI [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] A new quantitative assay for cytochrome c release in apoptotic cells | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Cytochrome c Release by Immunocytochemistry. | Semantic Scholar [semanticscholar.org]

- 11. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assessing Auranofin for Second‐Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

Apoptolidin Analogues: A Technical Guide to Their Synthesis, Biological Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptolidin, a macrolide natural product first isolated from Nocardiopsis sp., has garnered significant attention in the scientific community due to its potent and selective cytotoxic activity against transformed cells.[1][2] This unique profile, inducing apoptosis in cancer cells while leaving normal cells relatively unharmed, has established this compound as a promising lead compound in the development of novel anticancer therapeutics.[1] The primary molecular target of this compound has been identified as the mitochondrial F0F1-ATP synthase (also known as ATP synthase), a critical enzyme in cellular energy metabolism.[2][3] By inhibiting this enzyme, this compound disrupts cellular ATP production, leading to metabolic stress and the initiation of the intrinsic apoptotic pathway.[3][4]

This in-depth technical guide provides a comprehensive overview of this compound analogues, their biological activity, and the underlying molecular mechanisms. It is designed to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Biological Activity of this compound Analogues

The biological activity of this compound and its analogues is typically evaluated through two primary types of assays: F0F1-ATPase inhibition assays and cell-based antiproliferative or cytotoxicity assays. The following table summarizes the quantitative data for a series of this compound derivatives, highlighting the structure-activity relationships (SAR) that have been elucidated through these studies.

Table 1: Quantitative Biological Activity Data for this compound Analogues

| Compound | Modification | F0F1-ATPase Inhibition IC50 (µM)[5] | Antiproliferative Activity GI50 (µM) against Ad12-3Y1 cells[5] |

| 1 | This compound | 0.7 | 0.0065 |

| 2 | C2′-OBz | 0.3 | 0.0036 |

| 3 | C4‴-OAc, C23-OAc | 0.4 | 0.0095 |

| 4 | C4‴-OAc | 0.8 | 0.0098 |

| 5 | C16-OAc | 0.8 | 0.056 |

| 6 | C3′-OAc | 0.4 | 0.0027 |

| 7 | C20-OAc | 1.1 | 0.011 |

| 8 | C20-OMe | 2.8 | 0.012 |

| 9 | C21-OMe | 2.3 | 0.016 |

| 10 | Isothis compound | >10 | 0.009 |

| 11 | Macrolide, C20-OH | >7.0 | 5.4 |

| 12 | Macrolide, C20-OMe | >5.0 | 1.4 |

| 13 | Macrolide, C20-OBz | >16 | 2.4 |

| 14 | δ-lactone | 190 | >12 |

| 15 | Diels-Alder adduct | 2.3 | 3.2 |

Data sourced from Wender et al., 2006.[5]

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is multifaceted, initiating with the inhibition of mitochondrial F0F1-ATP synthase. This leads to a decrease in cellular ATP levels and a subsequent increase in the AMP/ATP ratio, which triggers the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4][6] Activated AMPK, in turn, modulates downstream pathways, ultimately leading to the induction of apoptosis through the intrinsic, or mitochondrial, pathway.

The core of this apoptotic signaling cascade involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c.[1][7] In the cytosol, cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, a multi-protein complex that activates caspase-9.[1][8] Activated caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[8]

The following diagram illustrates the signaling pathway initiated by this compound.

Experimental Protocols

F0F1-ATPase Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for measuring the activity of mitochondrial F0F1-ATPase.

Materials:

-

Isolated mitochondria or purified F0F1-ATPase

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2

-

ATP solution (100 mM)

-

NADH solution (10 mM)

-

Phosphoenolpyruvate (PEP) solution (50 mM)

-

Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mixture

-

This compound analogue dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, NADH, PEP, and the PK/LDH enzyme mixture.

-

Add the desired concentration of the this compound analogue (or DMSO for control) to the wells.

-

Initiate the reaction by adding the mitochondrial preparation or purified enzyme.

-

Start the kinetic measurement of NADH oxidation by monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.

-

Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest (e.g., H292, Ad12-3Y1)

-

Complete cell culture medium

-

This compound analogue dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound analogue for the desired duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.

Experimental Workflow: Synthesis and Evaluation of this compound Analogues

The synthesis of this compound and its analogues is a complex undertaking, often involving a multi-step total synthesis or semi-synthetic modifications of the natural product. The following diagram outlines a general workflow for the synthesis and biological evaluation of novel this compound analogues.

Conclusion

This compound and its analogues represent a promising class of selective anticancer agents with a distinct mechanism of action targeting mitochondrial bioenergetics. The structure-activity relationship studies have provided valuable insights into the key structural features required for potent biological activity, particularly the importance of the glycosidic moieties. Further exploration of this chemical space, guided by the principles outlined in this guide, holds the potential for the development of next-generation therapeutics that can effectively and selectively induce apoptosis in cancer cells. The detailed methodologies and workflow presented herein are intended to facilitate these ongoing research and development efforts.

References

- 1. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptolidins A and C activate AMPK in metabolically sensitive cell types and are mechanistically distinct from oligomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome C-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Early Investigations into the Cytotoxicity and Selectivity of Apoptolidin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies that first characterized the cytotoxic and selective properties of Apoptolidin, a macrolide natural product that emerged as a promising agent in cancer research. This document synthesizes the early data on its potent and selective activity against transformed cells, details the experimental methodologies employed in these initial investigations, and visually represents the key pathways and workflows involved.

Data Presentation: Quantitative Analysis of this compound's Cytotoxicity

Early research on this compound quickly established its remarkable selectivity for cancer cells over normal, untransformed cells.[1][2][3] This selectivity was a key feature that drove further investigation into its mechanism of action. The following tables summarize the quantitative data from these initial studies, primarily focusing on the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

| Cell Line | Type | IC50 / GI50 (nM) | Notes |

| Transformed Cells | |||

| Ad12-3Y1 | E1A/E1B Transformed Rat Fibroblasts | 6.5 | Highly sensitive to this compound-induced growth inhibition.[3] |

| H292 | Human Lung Carcinoma | ~30 | Exhibited significant cell death after extended exposure (7 days).[4] |

| RKO | Human Colorectal Carcinoma | <10,000 | Demonstrated concentration-dependent growth inhibition.[5] |

| HCT116 | Human Colorectal Carcinoma | <10,000 | Showed sensitivity to this compound A.[5] |

| SW480 | Human Colorectal Carcinoma | <10,000 | Growth was effectively inhibited by this compound A.[5] |

| Normal Cells | |||

| 3Y1 | Untransformed Rat Fibroblasts | >1,000 | Significantly less sensitive compared to its transformed counterpart.[3] |

| CCD841 CoN | Normal Colon Epithelial | >10,000 | Demonstrates the selective nature of this compound against cancerous colon cells.[5] |

NCI-60 Cell Line Panel Selectivity:

This compound was evaluated in the National Cancer Institute's 60 human cancer cell line screen and was identified as one of the most selective cytotoxic agents tested at the time.[1][2][3] Its pattern of activity correlated well with other known inhibitors of the mitochondrial F0F1-ATP synthase.[1][2]

Experimental Protocols

The following sections detail the methodologies used in the early studies to elucidate this compound's cytotoxicity and mechanism of action. These represent the foundational experimental workflows.

Cell Culture and Cytotoxicity Assays

-

Cell Lines and Culture Conditions: A variety of transformed and untransformed cell lines were used, including E1A-transformed rat glial cells, human colorectal cancer cell lines (RKO, HCT116, SW480), and normal cell lines (untransformed glial cells, CCD841 CoN).[1][2][5] Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

-

Cytotoxicity/Proliferation Assays (e.g., MTT or Sulforhodamine B):

-

Cells were seeded in 96-well plates at a predetermined density.

-

After allowing the cells to adhere overnight, they were treated with various concentrations of this compound or a vehicle control.

-

The plates were incubated for a specified period (e.g., 72 hours).

-

For MTT assays, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

For Sulforhodamine B (SRB) assays, cells were fixed with trichloroacetic acid, and stained with SRB dye, which binds to cellular proteins.

-

The formazan crystals (MTT) were solubilized, or the bound SRB dye was solubilized.

-

The absorbance of each well was measured using a microplate reader at an appropriate wavelength.

-

The percentage of cell viability or growth inhibition was calculated relative to the vehicle-treated control cells, and IC50 or GI50 values were determined from the dose-response curves.[5]

-

Apoptosis Detection Assays

-

PARP Cleavage Analysis (Western Blotting):

-

Cells were treated with this compound (e.g., 1 µM) for various time points (e.g., 6 hours).[1][2]

-

Whole-cell lysates were prepared using a suitable lysis buffer.

-

Protein concentrations were determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane was incubated with a primary antibody specific for PARP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The cleavage of the 116 kDa PARP protein to an 89 kDa fragment is indicative of caspase activation and apoptosis.

-

F0F1-ATPase Inhibition Assay

-

Preparation of Mitochondria: Mitochondria were isolated from sources such as yeast or rat liver by differential centrifugation.[1][2]

-

ATPase Activity Measurement:

-

The F0F1-ATPase activity was measured by quantifying the rate of ATP hydrolysis.[1][2]

-

This was often done using a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[6]

-

The reaction mixture typically contained isolated mitochondria or solubilized ATPase, ATP, and the coupling enzymes (pyruvate kinase and lactate dehydrogenase).

-

This compound was added at various concentrations to determine its inhibitory effect on the rate of ATP hydrolysis.

-

The inhibition constant (Ki) was calculated from the dose-response data. For this compound, the Ki was determined to be in the range of 4-5 µM in early studies.[1][2]

-

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for assessing this compound's cytotoxicity and the proposed signaling pathway for its induction of apoptosis, based on the early research findings.

Caption: Experimental workflow for determining this compound's cytotoxicity.

Caption: this compound's proposed apoptotic signaling pathway.

References

- 1. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptolidins B and C: Isolation, Structure Determination, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

Apoptolidin Family of Natural Products: A Technical Guide to the Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The apoptolidin family of natural products represents a class of macrolides with potent and selective cytotoxic activity against various cancer cell lines, making them a subject of significant interest in oncology research and drug development. First isolated from Nocardiopsis sp., these compounds induce apoptosis, or programmed cell death, in transformed cells at nanomolar concentrations while exhibiting markedly lower toxicity towards normal cells.[1][2] This selective cytotoxicity, a highly sought-after characteristic in cancer therapeutics, has spurred extensive research into their mechanism of action, structure-activity relationships (SAR), and synthetic accessibility.

This technical guide provides an in-depth overview of the core aspects of the this compound family, focusing on their mechanism of action, quantitative biological data, and the experimental methodologies used for their characterization.

Core Structure and Mechanism of Action

The core structure of the this compound family consists of a 20-membered macrolactone ring glycosidically linked to a trisaccharide chain.[3] Variations in the macrolide core and the sugar moieties give rise to different analogues, such as this compound A, B, C, and H, as well as the related compound Ammocidin A.[3][4]

The primary molecular target of the this compound family has been identified as the F1 subcomplex of mitochondrial ATP synthase (also known as F1F0-ATPase).[3][5][6] By binding to this crucial enzyme, apoptolidins inhibit its ATP synthesis function, leading to a disruption of cellular energy homeostasis.[7] This inhibition triggers a cascade of downstream events, ultimately culminating in the activation of the intrinsic apoptotic pathway.

Signaling Pathway of this compound-Induced Apoptosis

Inhibition of mitochondrial ATP synthase by apoptolidins leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[8] Activated AMPK, in turn, can modulate various downstream pathways to conserve energy and induce apoptosis. A key event in this compound-induced apoptosis is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the activation of initiator caspase-9, which then activates executioner caspases, such as caspase-3.[5] These executioner caspases are responsible for the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Biological Data

The cytotoxic and antiproliferative activities of the this compound family have been evaluated in numerous cancer cell lines. The following tables summarize key quantitative data for representative members and their derivatives.

Table 1: Cytotoxicity of this compound A and Analogues in H292 Human Lung Carcinoma Cells

| Compound | EC50 (7 days) | Reference |

| This compound A | ~30 nM | [3] |

| Apoptolidinone A | Inactive | [3][9] |

| Apoptolidinone D | Inactive | [3][9] |

Table 2: Growth Inhibition of this compound Analogues in H292 Human Lung Carcinoma Cells

| Compound | GI50 (48 hours) | Reference |

| This compound A | 32 nM | [4] |

| This compound B | 7 nM | [4] |

| This compound C | 24 nM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound family.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of apoptolidins on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MV-4-11)

-

Complete cell culture medium

-

This compound compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Mitochondrial F1F0-ATPase Inhibition Assay (Spectrophotometric)

This assay measures the ability of apoptolidins to inhibit the enzymatic activity of purified mitochondrial ATP synthase.[7]

Materials:

-

Purified mitochondrial F1F0-ATPase

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA

-

Coupling Enzymes: Pyruvate kinase (PK) and L-lactate dehydrogenase (LDH)

-

Substrates: ATP, Phosphoenolpyruvate (PEP), NADH

-

This compound compound dissolved in DMSO

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH.

-

Add the purified F1F0-ATPase to the reaction mixture.

-

Add the this compound compound at various concentrations (include a vehicle control).

-

Pre-incubate the mixture for a few minutes at 30°C.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ATPase activity.

-

Calculate the percentage of inhibition for each concentration of the this compound compound and determine the IC50 value.

Apoptosis Detection by Western Blot for PARP Cleavage

This method detects a key hallmark of apoptosis, the cleavage of PARP by activated caspases.

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-PARP antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system. An increase in the cleaved PARP fragment (89 kDa) indicates apoptosis.

Target Validation using Photoaffinity Labeling

This technique is used to covalently link the this compound to its protein target for identification.

Protocol Outline:

-

Probe Synthesis: A photoaffinity probe is synthesized by modifying an this compound analogue to include a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., an alkyne for click chemistry).[8]

-

Cell Treatment: Live cells are incubated with the photoaffinity probe, allowing it to bind to its target.

-

UV Crosslinking: The cells are exposed to UV light, which activates the photoreactive group, leading to the formation of a covalent bond between the probe and its binding partner.[8]

-

Cell Lysis and Enrichment: The cells are lysed, and the covalently labeled proteins are enriched from the total cell lysate using the affinity tag (e.g., by reacting the alkyne tag with an azide-biotin conjugate followed by streptavidin affinity chromatography).

-

Target Identification: The enriched proteins are identified by mass spectrometry-based proteomics.

Target Validation using CRISPR-Cas9 Gene Editing

This powerful technique provides genetic evidence for the role of the target protein in the observed phenotype.

Protocol Outline:

-

sgRNA Design: Guide RNAs (sgRNAs) are designed to target a specific exon of the gene encoding the putative target protein (e.g., a subunit of the F1 complex of ATP synthase).

-

CRISPR-Cas9 Delivery: The sgRNAs and Cas9 nuclease are delivered into the cancer cells, typically via a plasmid or viral vector.

-

Generation of Knockout Cells: The Cas9 nuclease creates a double-strand break at the target site, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, leading to frameshift mutations and gene knockout.

-

Phenotypic Analysis: The knockout cell population (or isolated knockout clones) and wild-type control cells are treated with the this compound compound.

-

Validation: If the knockout cells exhibit resistance to the cytotoxic effects of the this compound compared to the wild-type cells, it provides strong evidence that the targeted gene is essential for the compound's activity.

Conclusion

The this compound family of natural products continues to be a promising area of research for the development of novel anticancer agents. Their selective cytotoxicity, coupled with a well-defined mechanism of action targeting a fundamental cellular process, provides a strong rationale for further investigation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in this field, facilitating the design and execution of studies aimed at further elucidating the therapeutic potential of these remarkable compounds. The ongoing development of synthetic analogues and a deeper understanding of their interactions with the ATP synthase will be crucial for translating the promise of the this compound family into clinical reality.

References

- 1. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of the Cytotoxicity of Apoptolidinones A and D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptolidins B and C: Isolation, Structure Determination, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]

- 7. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of the cytotoxicity of apoptolidinones A and D - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Apoptolidin Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptolidin is a macrolide natural product that has garnered significant interest in cancer research due to its potent and selective cytotoxic effects against transformed and cancerous cell lines.[1][2] It functions as a specific inhibitor of the mitochondrial F1F0-ATP synthase (also known as complex V), a critical enzyme in oxidative phosphorylation.[2][3] By targeting this enzyme, this compound disrupts cellular energy metabolism, leading to the induction of apoptosis, particularly in cells reliant on oxidative phosphorylation.[1] This document provides detailed protocols for the application of this compound in cell culture, including methods for assessing cell viability, inducing and quantifying apoptosis, and analyzing key signaling pathways affected by the treatment.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to the F1 subcomplex of the mitochondrial ATP synthase.[4] This inhibition of ATP synthesis leads to an increase in the cellular ADP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[1] AMPK is a key sensor of cellular energy status. Its activation triggers a cascade of downstream signaling events, including the suppression of protein synthesis through the inhibition of the mTOR pathway, as evidenced by decreased phosphorylation of ribosomal protein S6 (pS6).[1] Ultimately, the disruption of cellular energetics and the activation of stress-response pathways converge to initiate the intrinsic pathway of apoptosis.[1][2]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] The IC50 values for this compound can vary depending on the cell line and the duration of the treatment.[5]

| Cell Line | Cancer Type | Incubation Time (h) | IC50 | Reference |

| H292 | Lung Carcinoma | 48 | ~10 nM | [6] |

| MV-4-11 | Acute Myeloid Leukemia | 72 | Low nM range | [1] |

| E1A-transformed rat glia | Glial cells | Not Specified | Nanomolar concentrations | [6] |

| LYas mouse lymphoma | Lymphoma | Not Specified | Not Specified | [7] |

| SW620 | Colon Cancer | Not Specified | Sensitive | [7] |

| U87-MG | Glioblastoma | Not Specified | Sensitive | [7] |

| A549 | Lung Adenocarcinoma | Not Specified | Insensitive | [7] |

Note: IC50 values are highly dependent on experimental conditions, including cell density, passage number, and the specific assay used. Researchers should determine the IC50 for their specific cell line of interest.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol outlines the general procedure for treating cultured cancer cells with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed the cells in appropriate cell culture plates or flasks and allow them to attach overnight in a 37°C, 5% CO2 incubator.

-

For suspension cells, seed the cells in culture flasks or plates at the desired density.

-

-

This compound Stock Solution Preparation:

-

Dissolve lyophilized this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 1-10 mM).

-

Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Treatment:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.1% (v/v) in all treatments, including the vehicle control, to avoid solvent-induced cytotoxicity.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.[8]

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate reader

Procedure:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.[8]

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Gently mix the contents of the wells on a plate shaker for 5-15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at 570 nm using a 96-well plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Harvest the cells (including both adherent and floating cells) after this compound treatment.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis of AMPK and S6 Phosphorylation

This protocol is for detecting changes in the phosphorylation status of key proteins in the signaling pathway affected by this compound.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

Caption: this compound signaling pathway.

Caption: Experimental workflow for this compound treatment.

References

- 1. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptolidins B and C: Isolation, Structure Determination, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Use of Fluorescently Tagged Apoptolidins in Cellular Uptake and Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes: Utilizing Apoptolidin for the Study of Mitochondrial Function

Introduction

Apoptolidin is a macrolide natural product originally isolated from the bacterium Nocardiopsis sp.[1] It has garnered significant interest within the research and drug development communities due to its ability to selectively induce apoptosis (programmed cell death) in cancer cells and cells transformed with oncogenes, while showing minimal toxicity to normal cells.[2][3][4] The primary molecular target of this compound has been identified as the mitochondrial F0F1-ATP synthase (also known as Complex V), a critical enzyme in cellular energy production.[2][3][5] This specific mechanism of action makes this compound a valuable chemical probe for investigating mitochondrial function, cellular bioenergetics, and the apoptotic pathways linked to mitochondrial integrity.

Mechanism of Action